![molecular formula C114H108N24O12 B12302629 Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)
Dodecabenzylbambus[6]uril, bn-bu[6]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecabenzylbambus6, is a macrocyclic compound that belongs to the bambusuril family. These compounds are characterized by their ability to form stable complexes with various anions due to their unique structural features. Dodecabenzylbambus6uril is particularly notable for its high affinity for certain anions, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecabenzylbambus6uril involves an acid-catalyzed condensation reaction between 2,4-dimethylglycoluril and formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a macrocyclic structure where the glycoluril units are connected through methylene bridges. The substitution of the methyl groups with benzyl groups leads to the formation of dodecabenzylbambus6uril .
Industrial Production Methods
While specific industrial production methods for dodecabenzylbambus6uril are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
Dodecabenzylbambus6uril primarily undergoes complexation reactions with various anions. These reactions involve the formation of hydrogen bonds between the methine hydrogen atoms on the convex face of the glycoluril units and the anions. The compound has shown a high affinity for halide anions (chloride, bromide, iodide) as well as hexafluorophosphate, hexafluoroarsenate, and hexafluoroantimonate anions .
Common Reagents and Conditions
The complexation reactions typically occur in organic solvents such as chloroform, where dodecabenzylbambus6uril is highly soluble. The reaction conditions often involve ambient temperature and pressure, with the anions being introduced in the form of their respective salts .
Major Products
The major products of these reactions are the anionic complexes of dodecabenzylbambus6uril, such as dodecabenzylbambus6uril–Cl−, dodecabenzylbambus6uril–Br−, and dodecabenzylbambus6uril–I−. These complexes are stabilized by multiple hydrogen bonds, making them highly stable .
科学研究应用
Dodecabenzylbambus6uril has a wide range of applications in scientific research due to its unique anion-binding properties. Some of the key applications include:
Chemistry: Used as an anion receptor in the development of ion-selective electrodes (ISEs) for the detection of specific anions such as perchlorate.
Biology: Potential use in biological systems for the selective binding and removal of toxic anions from biological fluids.
Industry: Employed in the development of sensors and chemosensors for environmental monitoring and industrial process control.
作用机制
The mechanism by which dodecabenzylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the convex face of the glycoluril units interact with the anions, forming stable complexes. This interaction is facilitated by the positive charge density region at the center of the macrocyclic cavity, which attracts the negatively charged anions .
相似化合物的比较
Dodecabenzylbambus6uril is part of the broader bambusuril family, which includes other macrocyclic compounds such as dodecamethylbambus6uril (Me12BU6). Compared to dodecamethylbambus6uril, dodecabenzylbambus6uril has enhanced solubility in organic solvents and a higher affinity for certain anions due to the presence of benzyl groups .
Similar Compounds
- Dodecamethylbambus6uril (Me12BU6) : Similar structure but with methyl groups instead of benzyl groups. Lower solubility in organic solvents .
- Hexafluorophosphate, Hexafluoroarsenate, and Hexafluoroantimonate Complexes : These anionic complexes with dodecabenzylbambus6uril demonstrate the versatility of the compound in binding various anions .
属性
分子式 |
C114H108N24O12 |
|---|---|
分子量 |
2006.2 g/mol |
IUPAC 名称 |
5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2 |
InChI 键 |
XWDQZQAFBLCFDX-UHFFFAOYSA-N |
规范 SMILES |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


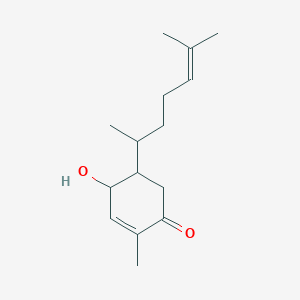
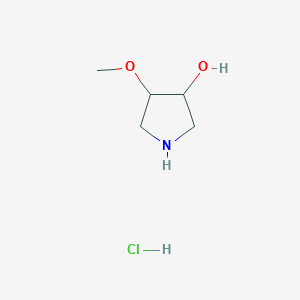
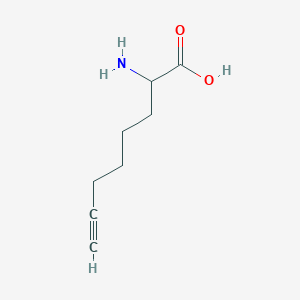
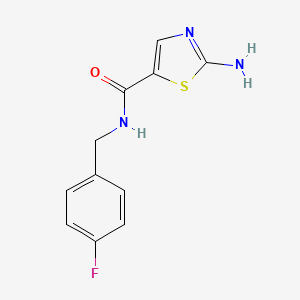
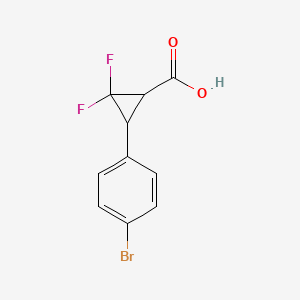




![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)


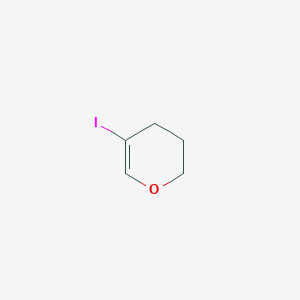
![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)
